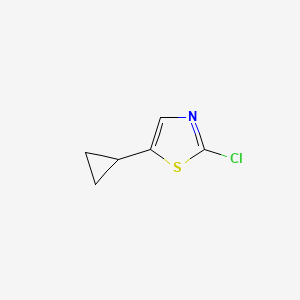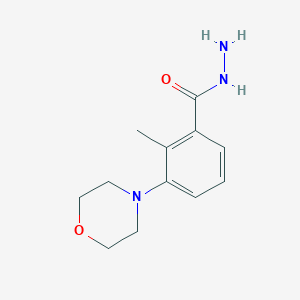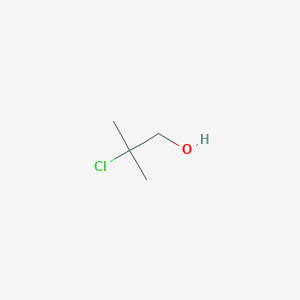![molecular formula C7H14N2 B11764113 (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane CAS No. 1434127-03-3](/img/structure/B11764113.png)
(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6R)-3-Methyl-3,8-diazabicyclo[420]octane is a bicyclic organic compound that features a unique structure with two nitrogen atoms and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a methylating agent, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the bicyclic structure can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in an ether solvent or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted bicyclic compounds.
科学的研究の応用
(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. This compound may act as an enzyme inhibitor or modulator, affecting the activity of target enzymes and altering cellular processes.
類似化合物との比較
Similar Compounds
(1R,3R,6R)-1,3,4,4-tetramethylbicyclo[4.2.0]octane: A structurally similar compound with different substituents.
(1S,3R,6R,8R)-3-ethyl-1,8-dimethylbicyclo[4.2.0]octane: Another bicyclic compound with variations in the alkyl groups attached to the ring system.
Uniqueness
(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of nitrogen atoms in the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
1434127-03-3 |
|---|---|
分子式 |
C7H14N2 |
分子量 |
126.20 g/mol |
IUPAC名 |
(1S,6R)-3-methyl-3,8-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChIキー |
FKLSALOSNKEZRE-RNFRBKRXSA-N |
異性体SMILES |
CN1CC[C@@H]2CN[C@@H]2C1 |
正規SMILES |
CN1CCC2CNC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11764030.png)
![[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)
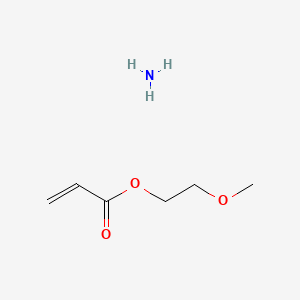
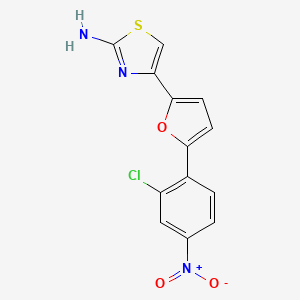
![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)
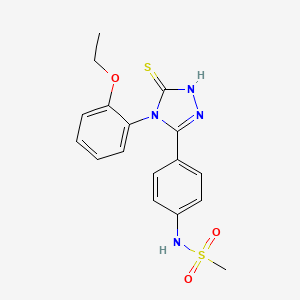
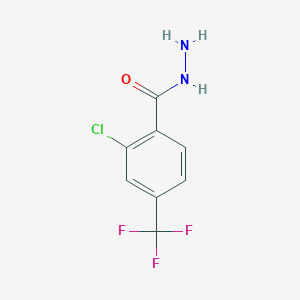

![(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
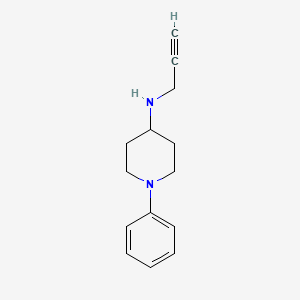
![4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid](/img/structure/B11764085.png)
